molecular formula C8H12N2O B570486 5-Isopropyl-2-methylpyrazine 1-oxide CAS No. 116513-24-7

5-Isopropyl-2-methylpyrazine 1-oxide

Cat. No.: B570486
CAS No.: 116513-24-7
M. Wt: 152.197
InChI Key: ICLYYQAOGNGFAJ-UHFFFAOYSA-N
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Description

5-Isopropyl-2-methylpyrazine 1-oxide is a pyrazine derivative characterized by a methyl group at position 2, an isopropyl group at position 5, and an N-oxide functional group at position 1. Pyrazine N-oxides are notable for their enhanced polarity and reactivity compared to non-oxidized pyrazines, making them relevant in pharmaceutical and flavor chemistry. For example, 2-methylpyrazine-1-oxide (C₆H₆N₂O₂) has a melting point of 43–45°C and exhibits strong IR absorption at 1305 cm⁻¹ (CHCl₃), indicative of N-oxide stretching .

Properties

CAS No.

116513-24-7

Molecular Formula

C8H12N2O

Molecular Weight

152.197

IUPAC Name

2-methyl-1-oxido-5-propan-2-ylpyrazin-1-ium

InChI

InChI=1S/C8H12N2O/c1-6(2)8-5-10(11)7(3)4-9-8/h4-6H,1-3H3

InChI Key

ICLYYQAOGNGFAJ-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=[N+]1[O-])C(C)C

Synonyms

Pyrazine, 2-methyl-5-(1-methylethyl)-, 1-oxide (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 5-isopropyl-2-methylpyrazine 1-oxide with key structural analogs:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Data
This compound C₈H₁₂N₂O 2-methyl, 5-isopropyl, N-oxide 168.20 (calculated) Inferred higher polarity due to N-oxide
2-Methylpyrazine-1-oxide C₅H₆N₂O₂ 2-methyl, N-oxide 126.11 m.p. 43–45°C; IR: 1305 cm⁻¹
2-Methoxy-3-(1-methylpropyl) pyrazine C₉H₁₄N₂O 2-methoxy, 3-sec-butyl 166.22 Flavorant (FEMA 3433)
2-Methoxy-5-(1-methylethyl)pyrazine C₈H₁₂N₂O 2-methoxy, 5-isopropyl 180.25 Food additive; CAS 56891-99-7
2-Methyl-5-propylpyrazine C₈H₁₂N₂ 2-methyl, 5-propyl 136.20 NIST-reported data (CAS 29461-03-8)
Key Observations:
  • N-Oxide vs. Methoxy Groups : The N-oxide group in this compound increases polarity compared to methoxy-substituted analogs (e.g., 2-methoxy-5-isopropylpyrazine ). This enhances solubility in polar solvents and may influence biological activity.
  • Branching Effects: The isopropyl group (vs.
  • Flavor Applications : Methoxy-substituted pyrazines (e.g., 2-methoxy-3-sec-butylpyrazine ) are widely used as flavorants due to their nutty/earthy aromas. The N-oxide variant may exhibit modified sensory properties but lacks direct evidence of flavor use.

Physicochemical Properties

  • Melting Point : While 2-methylpyrazine-1-oxide melts at 43–45°C , the isopropyl analog likely has a higher m.p. due to increased molecular weight and steric bulk.
  • Spectroscopy : The N-oxide group generates distinct IR absorptions (~1305 cm⁻¹) and NMR deshielding, aiding structural identification .
  • Solubility: N-Oxides generally exhibit higher water solubility than non-polar pyrazines (e.g., 2-methyl-5-propylpyrazine ).

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